molecular formula C6H6O6S B118937 5-Sulfooxymethylfurfural CAS No. 159091-35-7

5-Sulfooxymethylfurfural

Cat. No. B118937
M. Wt: 206.18 g/mol
InChI Key: WVMJEBICTINBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Sulfooxymethylfurfural (5-SMF) is an organic compound with the molecular formula C6H6O6S . It is also known as 5-Formyl-2-furyl)methyl hydrogen sulfate . It is a derivative of 5-Hydroxymethylfurfural (HMF), which is formed when sugars are acidified or heated .


Synthesis Analysis

The synthesis of 5-SMF is typically achieved through the transformation of biomass-derived 5-hydroxymethylfurfural (HMF) . This transformation involves various processes such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .


Molecular Structure Analysis

The molecular structure of 5-SMF consists of a furan ring with a formyl group and a sulfooxymethyl group attached . The average mass of 5-SMF is 206.173 Da and the monoisotopic mass is 205.988510 Da .


Chemical Reactions Analysis

5-SMF is a product of the Maillard reaction, a non-enzymatic browning reaction that occurs during food processing or long storage of honey . It is formed when reducing hexose moieties are heated in the presence of amino acids or proteins .


Physical And Chemical Properties Analysis

5-SMF is an arenecarbaldehyde . It is an extremely weak basic (essentially neutral) compound .

Scientific Research Applications

1. Toxicological Studies and Carcinogenic Potential

A study by Florian et al. (2012) focused on whether 5-sulfooxymethylfurfural (SMF), a metabolite of 5-hydroxymethylfurfural (HMF), induces aberrant crypt foci (ACF) in mice. They found no evidence of ACF induction by HMF or SMF in their extensive studies on mice (Florian et al., 2012).

Svendsen et al. (2009) explored the carcinogenic potential of SMF in Min/+ mice, observing that SMF increased the number of flat ACF in the large intestine, thus indicating weak intestinal carcinogenic effects (Svendsen et al., 2009).

2. Metabolism and DNA Adduct Formation

A study by de la Cueva et al. (2017) demonstrated that oral HMF is transformed into SMF in vivo, leading to DNA adduct formation in animals and humans, showing a direct relation with HMF intake (de la Cueva et al., 2017).

Monien et al. (2012) identified the formation of DNA adducts through the interaction of SMF with DNA, hypothesizing the hepatocarcinogenic potential of HMF originating from the formation of mutagenic SMF (Monien et al., 2012).

3. Role in Nephrotoxicity

A study by Bakhiya et al. (2009) revealed that renal organic anion transporters OAT1 and OAT3 mediate the uptake of SMF into proximal tubule cells, suggesting a mechanism for SMF-induced nephrotoxicity (Bakhiya et al., 2009).

4. Dietary Intake and Risk Assessment

Abraham et al. (2011) assessed the toxicology and risk of 5-HMF in food, mentioning the formation of the reactive metabolite SMF, but concluded that there is no significant risk concerning carcinogenic and genotoxic effects in humans (Abraham et al., 2011).

Arribas-Lorenzo and Morales (2010) estimated the dietary intake of HMF and related substances like SMF in the Spanish population, primarily through coffee consumption, suggesting a higher intake than the threshold of concern (Arribas-Lorenzo & Morales, 2010).

Future Directions

The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Significant advances have been made on the various transformations of biomass-derived 5-hydroxymethylfurfural (HMF), and these obtained chemicals could replace the products from petrochemical resources, reducing CO2 emissions .

properties

IUPAC Name

(5-formylfuran-2-yl)methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S/c7-3-5-1-2-6(12-5)4-11-13(8,9)10/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMJEBICTINBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166565
Record name 5-Sulfooxymethylfurfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sulfooxymethylfurfural

CAS RN

159091-35-7
Record name 5-Sulfooxymethylfurfural
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159091357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Sulfooxymethylfurfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Sulfooxymethylfurfural
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MT9W9WN4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Sulfooxymethylfurfural
Reactant of Route 2
5-Sulfooxymethylfurfural
Reactant of Route 3
Reactant of Route 3
5-Sulfooxymethylfurfural
Reactant of Route 4
5-Sulfooxymethylfurfural
Reactant of Route 5
5-Sulfooxymethylfurfural
Reactant of Route 6
5-Sulfooxymethylfurfural

Citations

For This Compound
284
Citations
C Svendsen, T Husøy, H Glatt, JE Paulsen… - Anticancer …, 2009 - ar.iiarjournals.org
Background: 5-Hydroxymethylfurfural (HMF) is produced in large quantities during the processing of food containing carbohydrates and can be metabolised to 5-sulfooxymethylfurfural (…
Number of citations: 79 ar.iiarjournals.org
S Florian, M Bauer‐Marinovic… - Molecular nutrition & …, 2012 - Wiley Online Library
… We studied whether 5-sulfooxymethylfurfural (SMF), an electrophilic and mutagenic … Rat and human SULT convert HMF to a chemically reactive allylic ester, 5-sulfooxymethylfurfural (…
Number of citations: 23 onlinelibrary.wiley.com
YJ Surh, A Liem, JA Miller, SR Tannenbaum - Carcinogenesis, 1994 - europepmc.org
… In order to further test this possibility, we compared the mutagenic and carcinogenic activities of HMF and its chemically synthesized sulfuric acid ester, 5-sulfooxymethylfurfural (SMF). …
Number of citations: 191 europepmc.org
N Bakhiya, B Monien, H Frank, A Seidel… - Biochemical Pharmacology, 2009 - Elsevier
… HMF is inactive in standard genotoxicity tests, but can be metabolized to a chemically reactive intermediate, 5-sulfooxymethylfurfural (SMF), which is mutagenic and carcinogenic. We …
Number of citations: 94 www.sciencedirect.com
M Bauer-Marinovic, F Taugner, S Florian, H Glatt - Archives of toxicology, 2012 - Springer
5-Sulphooxymethylfurfural (SMF), an electrophilic metabolite of the abundant Maillard product 5-hydroxymethylfurfural (HMF), was intraperitoneally administered to FVB/N mice. At a …
Number of citations: 62 link.springer.com
YC Lee, M Shlyankevich, HK Jeong, JS Douglas… - Biochemical and …, 1995 - Elsevier
… In Support of this idea, we have found the strong direct mutagenicity of chemically synthesized sulfuric acid ester, 5-sulfooxymethylfurfural (SMF), ín Salmonella typhimurium TA104. The …
Number of citations: 139 www.sciencedirect.com
BH Monien, H Frank, A Seidel… - Chemical Research in …, 2009 - ACS Publications
… Study of 5-hydroxymethylfurfural and its metabolite 5-sulfooxymethylfurfural on induction of colonic aberrant crypt foci in wild-type mice and transgenic mice expressing human …
Number of citations: 111 pubs.acs.org
T Chihara, K Shimpo, T Kaneko… - Journal of Analytical …, 2013 - plaza.umin.ac.jp
… In the present study, we analyzed 5-HMF which would be metabolized to genotoxic and mutagenic 5-sulfooxymethylfurfural (SMF) and confirmed that the concentration of 5-HMF …
Number of citations: 5 plaza.umin.ac.jp
G Arribas-Lorenzo, FJ Morales - Food and Chemical Toxicology, 2010 - Elsevier
… HMF could be metabolised to 5-sulfooxymethylfurfural making HMF potentially harmful in an extent unknown at present. Coffee is the main exposure source. Occurrence of HMF, 5-…
Number of citations: 126 www.sciencedirect.com
B Sachse, W Meinl, Y Sommer, H Glatt, A Seidel… - Archives of …, 2016 - Springer
5-Hydroxymethylfurfural (HMF) and furfuryl alcohol (FFA) are moderately potent rodent carcinogens that are present in thermally processed foodstuffs. The carcinogenic effects were …
Number of citations: 45 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.